Filgotinib

説明

Filgotinib, also known as Jyseleca, is an oral Janus kinase (JAK) 1 selective inhibitor used to treat cases of rheumatoid arthritis that are unresponsive to conventional treatments . It was developed by the Belgian-Dutch biotech company Galapagos NV . The most common side effects include nausea, upper respiratory tract infection, urinary tract infection, and dizziness .

Synthesis Analysis

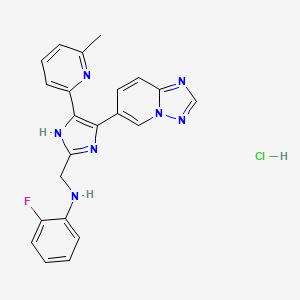

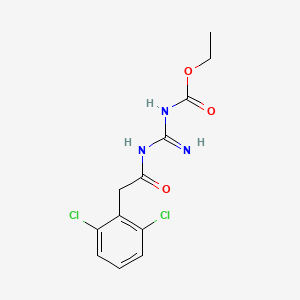

Filgotinib is prepared using 2-amino-pyridine as raw material by condensation, cyclisation, coupling, and other reactions . A study used Filgotinib as the lead compound to synthesize novel triazolopyridine derivatives .

Molecular Structure Analysis

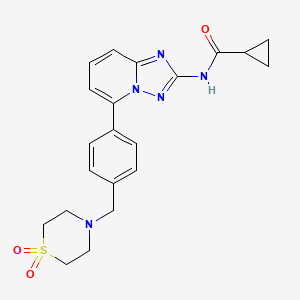

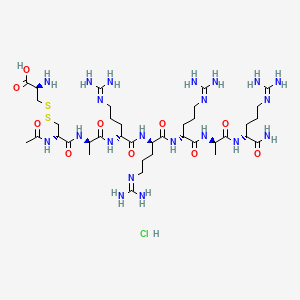

Filgotinib is a small molecule with a chemical formula of C21H23N5O3S and a molar mass of 425.51 g/mol . Four solid forms of filgotinib hydrochloride were introduced in a study, including form A (trihydrate), form B (DMF solvate), form C (DMSO-water solvate), and form D (anhydrate). Single-crystal structures of the three pseudopolymorphs were elucidated by single-crystal X-ray diffraction .

Chemical Reactions Analysis

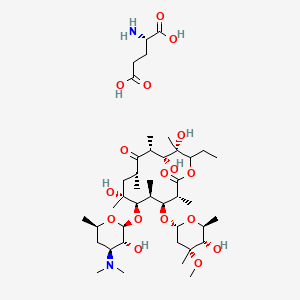

Filgotinib is mainly eliminated in the urine as the metabolite . It is absorbed extensively and rapidly after oral dosing and is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 .

Physical And Chemical Properties Analysis

Filgotinib is a small molecule with a chemical formula of C21H23N5O3S and a molar mass of 425.51 g/mol . It is absorbed extensively and rapidly after oral dosing and is metabolized by carboxylesterase isoform 2 to form its primary active metabolite, GS-829845 .

科学的研究の応用

Treatment of Rheumatoid Arthritis

Filgotinib has been used in the treatment of moderate-to-severe rheumatoid arthritis . An integrated safety analysis of filgotinib was conducted on patients with this condition over a treatment duration of up to 8.3 years . The study found that filgotinib was well-tolerated and had an acceptable safety profile .

Treatment of Ulcerative Colitis

Filgotinib has also been used in the treatment of ulcerative colitis . A real-world cohort study was conducted on the effectiveness and safety of Filgotinib use in ulcerative colitis . The study found that Filgotinib is an effective and low-risk treatment option for patients with this condition .

Safety Analysis

A safety analysis of Filgotinib was conducted using data from seven clinical trials . The study found that the rates of treatment-emergent adverse events were stable over time and comparable between doses .

Efficacy Analysis

An efficacy analysis of Filgotinib was conducted using data from seven clinical trials . This post hoc, exploratory analysis provided valuable insights into the efficacy of Filgotinib in patients with rheumatoid arthritis .

Geographic Analysis

A geographic analysis of the safety and efficacy of Filgotinib was conducted . This analysis provided insights into the regional variations in the safety and efficacy of Filgotinib .

Treatment of Ankylosing Spondylitis

Although not explicitly mentioned in the search results, Filgotinib, as a Janus kinase inhibitor, could potentially be used in the treatment of ankylosing spondylitis . This is based on the need for additional targeted drugs that can effectively improve ankylosing spondylitis outcomes with an acceptable safety profile .

作用機序

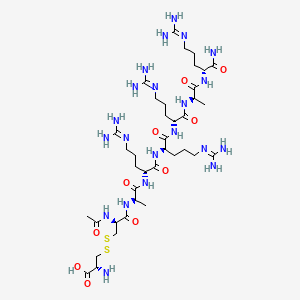

- Specifically, Filgotinib inhibits JAK1, one of the four JAK subtypes (JAK1, JAK2, JAK3, and TYK2). JAK1 is involved in immune and hematologic functions .

- Additionally, it inhibits IL-6-induced STAT1 phosphorylation, reducing pro-inflammatory cytokine signaling .

- Serum C-reactive protein levels are also lowered in response to Filgotinib administration .

Target of Action

Mode of Action

Result of Action

Safety and Hazards

Filgotinib is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Over a median of 1.6 and maximum of 5.6 years of exposure, safety/tolerability of Filgotinib were similar, with a lower incidence of infections .

特性

IUPAC Name |

N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJLVEAXPNLDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152935 | |

| Record name | Filgotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

There are four Janus kinase (JAK) enzymes including JAK1, JAK2, JAK3, and tyrosine kinase 2. JAK1 mediates inflammatory cytokine signaling, while JAK2 and JAK3 are important components of hematologic and immune functions. Filgotinib selectively inhibits JAK1 and is for example nearly 30-fold more selective for JAK1 compared to JAK2. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is implicated in several inflammatory pathologies and has been found to be continuously active in patients who have RA. Sustained activation of this pathway contributes to aberrant processes which lead to disease progression including elevated levels of matrix metalloproteinases (MMPs) and reduced cell apoptosis in RA affected synovial tissues. Filgotinib acts on the JAK-STAT pathway by selectively inhibiting JAK1 phosphorylation and preventing STAT activation, which ultimately results in reduced proinflammatory cytokine signaling. | |

| Record name | Filgotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Filgotinib | |

CAS RN |

1206161-97-8 | |

| Record name | Filgotinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206161-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Filgotinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206161978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Filgotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Filgotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-[4-[(1,1-Dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FILGOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XVL385Q0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: Filgotinib is a selective inhibitor of JAK1, a cytoplasmic tyrosine kinase involved in intracellular signaling of various cytokines and growth factors. [, , , , ]

A: Filgotinib selectively binds to the catalytic domain of JAK1, hindering its activity and blocking the downstream signaling cascade. [, , , ]

A: Filgotinib's inhibition of JAK1 leads to a significant reduction in pro-inflammatory cytokine signaling, including those associated with TH1, TH2, TH17, and potentially B cells, as well as innate immunity. This results in decreased inflammation, matrix degradation, cartilage destruction, angiogenesis, and leukocyte adhesion and recruitment. [, , ]

A: Filgotinib exhibits high selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) in both biochemical and cellular assays. [, , , , ]

ANone: These research papers primarily focus on the pharmacological and clinical aspects of Filgotinib, and do not provide detailed structural characterization like molecular formula, weight, or spectroscopic data.

ANone: These research papers focus on Filgotinib's pharmacological properties and clinical performance. Information about material compatibility and stability under various conditions is not directly addressed in these studies.

A: Filgotinib functions as an inhibitor of the JAK1 enzyme and does not have catalytic properties itself. [, , , ]

ANone: These research papers primarily focus on experimental data from in vitro, in vivo, and clinical studies. Information regarding specific computational chemistry and modeling studies conducted on Filgotinib is not provided.

A: Clinical trials evaluated the Filgotinib maleate tablet formulation, which demonstrated equivalent plasma exposures of Filgotinib and its major metabolite compared to the reference Filgotinib hydrochloride tablet. []

ANone: These research papers primarily focus on the clinical development and research findings of Filgotinib. Information about specific SHE regulations and compliance is not included in these studies.

A: Filgotinib is primarily metabolized into GS-829845, its major circulating active metabolite, which also exhibits JAK1 selectivity. [, ]

A: Filgotinib reaches steady-state plasma concentrations within 2 days, with a half-life of 6-11 hours. Its active metabolite, GS-829845, shows higher plasma concentrations than Filgotinib, with a half-life of 17-20 hours. []

A: A study comparing Filgotinib pharmacokinetics in Japanese and Caucasian healthy volunteers found no significant differences in drug metabolism or sensitivity to JAK1 inhibition. This suggests that no dose adjustments based on ethnicity are required. []

A: The long half-life of the active metabolite, GS-829845, supports the once-daily oral administration of Filgotinib. []

A: A clinical study evaluating the effect of Filgotinib on the pharmacokinetics of atorvastatin, pravastatin, and rosuvastatin concluded that co-administration with Filgotinib did not have a clinically meaningful impact on the exposure of these statins. []

A: Filgotinib did not alter metformin exposure in a clinical study, indicating that neither Filgotinib nor GS-829845 inhibit the organic cation transporter 2 (OCT2) and multidrug and toxin extrusion (MATE) 1/2K transporters at clinical doses. []

A: Exposure-response (ER) analyses were performed using data from both Phase 2 and Phase 3 trials in patients with rheumatoid arthritis. These analyses considered the combined exposures of Filgotinib and its active metabolite (GS-829845) and supported the selection of 200 mg and 100 mg once-daily doses for evaluation in Phase 3 studies. The ER analyses indicated high response rates across a wide range of exposures for various efficacy endpoints and revealed no clear dose-dependent effects on safety. []

A: An interleukin-23 (IL-23) induced psoriatic arthritis mouse model was used to investigate Filgotinib's mode of action. This model exhibited transcriptomic changes in both phalanges and colon, characterized by alterations in genes related to the IL-23/TH17 axis. Filgotinib partially reversed these IL-23 induced gene expression changes, particularly affecting inflammatory markers and interferon signature genes in both tissues. []

A: Transcriptomic analysis of circulating leukocytes from rheumatoid arthritis patients in a Phase 2a study demonstrated that four weeks of Filgotinib treatment impacted the expression levels of numerous genes, including those related to RA pathogenesis. []

A: Multiple Phase 2 and Phase 3 clinical trials, including DARWIN 1, DARWIN 2, FINCH 1, FINCH 2, and FINCH 3, have been conducted to evaluate Filgotinib's efficacy and safety in patients with rheumatoid arthritis. These trials demonstrated significant improvements in various clinical endpoints, including American College of Rheumatology (ACR) response rates, disease activity scores, and remission rates. [, , , , , , , , , ]

A: A network meta-analysis of randomized controlled trials comparing Filgotinib with other therapies for rheumatoid arthritis showed that Filgotinib 100 mg and 200 mg once-daily, in combination with methotrexate, was the most efficacious intervention for achieving ACR20 responses. []

A: Subpopulation analyses of 24-week data from the global Phase 3 FINCH 3 study indicated that Filgotinib provided faster responses and higher remission rates compared to methotrexate alone in Japanese patients with limited or no prior methotrexate exposure. []

A: A small, Phase 2 randomized, double-blind study was conducted to evaluate the safety and efficacy of Filgotinib in patients with lupus membranous nephropathy. While limited conclusions could be drawn due to the small sample size, a potential therapeutic benefit was observed. []

A: A Phase 2 randomized, placebo-controlled trial (DIVERGENCE 2) investigated Filgotinib's efficacy and safety in patients with perianal fistulizing Crohn's disease. Filgotinib 200 mg demonstrated numerical reductions in the number of draining perianal fistulas based on combined clinical and MRI findings, suggesting potential therapeutic benefit. []

A: The SELECTION trial, a double-blind, randomized, placebo-controlled, Phase 2b/3 study, investigated the efficacy and safety of Filgotinib in individuals with moderately to severely active ulcerative colitis. The results showed that Filgotinib 200 mg induced and maintained improvements in various clinical endpoints and patient-reported outcomes, including clinical remission, mucosal healing, and health-related quality of life. []

A: Post-hoc analyses of the Phase 3 FINCH studies demonstrated that Filgotinib significantly reduced pain in patients with rheumatoid arthritis, leading to improvements in health-related quality of life. []

ANone: These research papers do not explicitly discuss specific resistance mechanisms to Filgotinib. Further research is needed to understand the potential development of resistance to this compound.

A: Filgotinib demonstrated a generally favorable safety profile in clinical trials. Common adverse events included nasopharyngitis, headache, upper respiratory tract infection, and hypertension. The incidence of serious adverse events and laboratory abnormalities was generally low and comparable to placebo or active comparators. [, , , , , , , , , , ]

A: A thorough QT study conducted in healthy subjects confirmed that Filgotinib and its major metabolite do not prolong the QTc interval, indicating a low risk of cardiac arrhythmias. []

A: The long-term safety profile of Filgotinib observed in the DARWIN 3 and FINCH 4 extension studies was largely consistent with that seen in the shorter-term parent trials, with no new safety signals identified. [, ]

ANone: These research papers focus on the pharmacological effects and clinical outcomes of Filgotinib administered orally. Information regarding specific drug delivery strategies or targeting approaches is not provided.

A: A study analyzing gene expression profiles in circulating leukocytes of rheumatoid arthritis patients identified potential response biomarkers associated with treatment with Filgotinib. These biomarkers were enriched in pathways relevant to RA pathogenesis, suggesting their potential for predicting treatment efficacy. []

A: Treatment with Filgotinib significantly reduced the levels of various inflammatory biomarkers in rheumatoid arthritis patients, including IL-6, TNFα, SAA, MMP1, and MMP3. This reduction in inflammatory markers aligns with the clinical efficacy observed in these patients. [, ]

A: Patients treated with Filgotinib in combination with methotrexate showed significant reductions in the MBDA score, driven by key biomarkers reflecting both inflammation and joint injury. []

ANone: These research papers primarily focus on the clinical aspects and efficacy of Filgotinib. They do not provide detailed descriptions of the specific analytical methods used for its characterization or quantification.

ANone: These research papers focus on the clinical development and pharmacological properties of Filgotinib, and do not address its environmental impact or degradation.

ANone: These research papers do not specifically address the dissolution and solubility properties of Filgotinib.

ANone: These research papers primarily present clinical data and do not delve into the specific details of analytical method validation for Filgotinib.

ANone: These research papers primarily focus on the clinical research aspects of Filgotinib and do not discuss specific quality control or assurance measures.

ANone: These research papers primarily focus on the efficacy and safety aspects of Filgotinib. Information about its potential immunogenicity or strategies to mitigate immunological responses is not provided.

A: Filgotinib is a substrate of P-glycoprotein (P-gp), but the interaction is not considered clinically relevant. Additionally, studies indicate that neither Filgotinib nor its active metabolite inhibit OCT2 or MATE1/2K transporters. []

A: In vitro studies show that Filgotinib and its active metabolite do not interact with cytochrome P450 enzymes or uridine 5'-diphospho-glucuronosyltransferases at clinically relevant concentrations. Clinical studies confirm the lack of relevant pharmacokinetic drug interactions with CYP3A4 substrates. []

ANone: These research papers focus on Filgotinib's clinical use and efficacy. Information about biocompatibility and biodegradability is not directly addressed.

A: Clinical trials and network meta-analysis studies have compared Filgotinib to placebo, methotrexate, and adalimumab in rheumatoid arthritis. These studies indicate that Filgotinib exhibits superior efficacy in terms of ACR responses and remission rates compared to methotrexate and comparable efficacy to adalimumab. [, , , , , , , ]

A: Matching-adjusted indirect comparisons of Filgotinib 200 mg with vedolizumab, tofacitinib, and ustekinumab in patients with moderately to severely active ulcerative colitis suggested similar or improved efficacy outcomes with Filgotinib compared to the comparators. []

ANone: These research papers focus on the clinical aspects of Filgotinib and do not discuss recycling or waste management strategies.

ANone: The research papers describe the use of various tools and resources for efficient research, including:

A: Filgotinib was approved in Europe and Japan for the treatment of rheumatoid arthritis in 2020. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B607376.png)

![2-methyl-2-(4-(2-oxo-9-(quinolin-3-yl)-2,4-dihydro-1H-[1,3]oxazino[5,4-c]quinolin-1-yl)phenyl)propanenitrile](/img/structure/B607384.png)